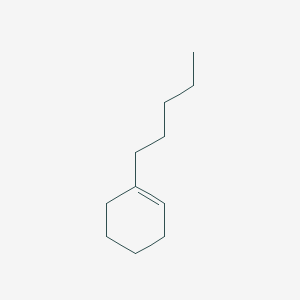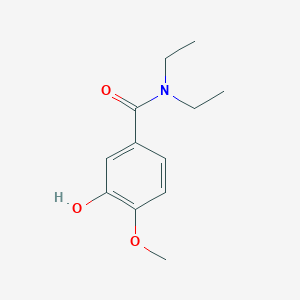
N,N-Diethyl-2-hydroxy-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-2-hydroxy-4-methoxybenzamide, commonly known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become the most effective and commonly used insect repellent worldwide. DEET is an essential tool in the prevention of insect-borne diseases such as malaria, dengue fever, and Zika virus.
Wirkmechanismus
The exact mechanism of action of DEET is still not fully understood. However, it is believed to work by disrupting the insects' ability to detect human hosts. DEET may also interfere with the insects' ability to locate food or breeding sites.
Biochemische Und Physiologische Effekte
DEET has been shown to have a wide range of biochemical and physiological effects on insects. It can cause changes in the insects' feeding behavior, reproductive success, and survival rates. DEET may also affect the insects' nervous system, leading to paralysis or death.
Vorteile Und Einschränkungen Für Laborexperimente
DEET is a highly effective insect repellent and is widely used in laboratory experiments. Its advantages include its ability to repel a wide range of insects, its long-lasting effect, and its low toxicity. However, DEET also has limitations, including its potential to interfere with other experimental procedures and its potential to affect the behavior of the insects being studied.
Zukünftige Richtungen
There are several areas of future research that could be explored related to DEET. These include:
1. Investigating the potential for DEET to be used in combination with other insect repellents to increase effectiveness.
2. Developing new, more effective insect repellents that are less toxic than DEET.
3. Studying the long-term effects of DEET exposure on human health and the environment.
4. Investigating the potential for DEET to be used as a tool in the control of insect-borne diseases.
Conclusion
DEET is a highly effective insect repellent that has been widely used for over 70 years. It is an essential tool in the prevention of insect-borne diseases and is extensively used in scientific research. DEET has a complex mechanism of action and a wide range of biochemical and physiological effects on insects. While it has limitations, DEET remains an important tool in the fight against insect-borne diseases.
Synthesemethoden
The synthesis of DEET involves the reaction of N,N-diethyl-m-toluamide with hydroxylamine hydrochloride in the presence of sodium bicarbonate. This reaction produces N,N-diethyl-2-hydroxy-4-methoxybenzamide, which is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
DEET is extensively used in scientific research to study the behavior and physiology of insects. It is also used to investigate the effectiveness of other insect repellents. DEET has been shown to be effective against a wide range of insects, including mosquitoes, ticks, and flies.
Eigenschaften
CAS-Nummer |
19351-21-4 |
|---|---|
Produktname |
N,N-Diethyl-2-hydroxy-4-methoxybenzamide |
Molekularformel |
C12H17NO3 |
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
N,N-diethyl-3-hydroxy-4-methoxybenzamide |
InChI |
InChI=1S/C12H17NO3/c1-4-13(5-2)12(15)9-6-7-11(16-3)10(14)8-9/h6-8,14H,4-5H2,1-3H3 |
InChI-Schlüssel |
FFLBZJBCSKGBBK-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1)OC)O |
Kanonische SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1)OC)O |
Andere CAS-Nummern |
19351-21-4 |
Synonyme |
N,N-Diethyl-2-hydroxy-4-methoxybenzamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol](/img/structure/B92951.png)
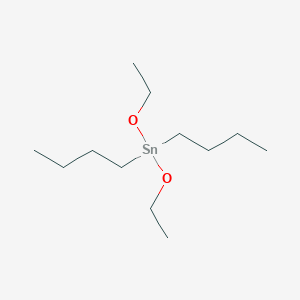
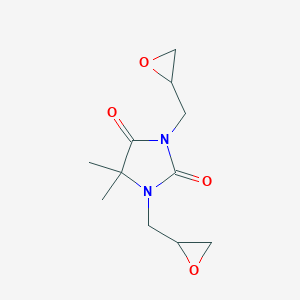

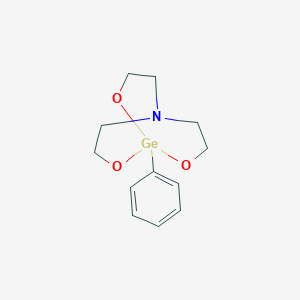
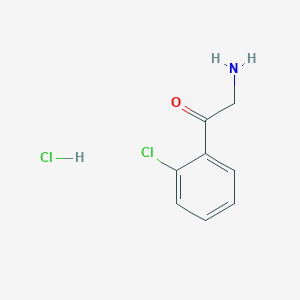
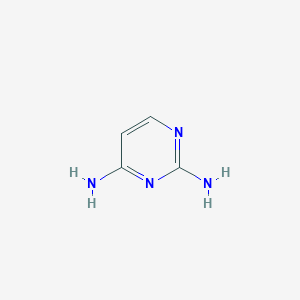
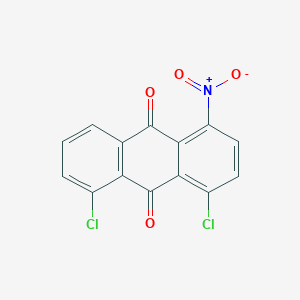
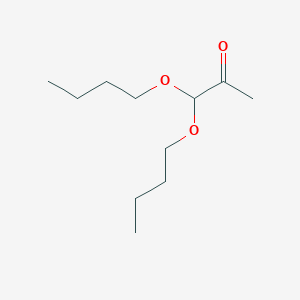
![Silane, trimethyl[(7-phenoxyheptyl)oxy]-](/img/structure/B92967.png)
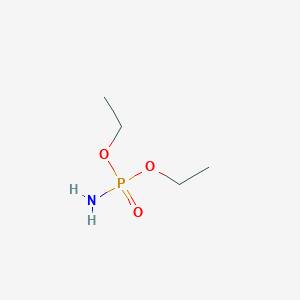
![Sodium [1,1'-biphenyl]-2-olate](/img/structure/B92972.png)
![1',3'-dihydro-5'-methoxy-1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-[2H]indole]](/img/structure/B92974.png)
